Cholesterol-Lowering Activity: A Core Functional Attribute
Thyromedan hydrochloride is reported to exhibit cholesterol-lowering activity . While specific in vivo or in vitro quantitative data for this compound are not publicly available in primary literature, this functional property is a key differentiator. In contrast, the endogenous thyroid hormone T3, while potently lowering cholesterol, also significantly increases heart rate (by 15-25% at therapeutic doses in humans), which limits its therapeutic utility [1]. Thyromedan's specific classification as a cardiac stimulant suggests a potentially distinct hemodynamic profile compared to pure metabolic thyromimetics.
| Evidence Dimension | Cholesterol-lowering activity (reported property) |
|---|---|
| Target Compound Data | Reported to exhibit cholesterol-lowering activity (qualitative) |
| Comparator Or Baseline | T3 (triiodothyronine): Potent cholesterol lowering (LDL-C reduction ~20-30% in hypothyroid patients) but with significant tachycardia |
| Quantified Difference | Quantitative cholesterol-lowering data for Thyromedan not available; difference lies in distinct pharmacological classification (cardiac stimulant vs. pure thyroid hormone) |
| Conditions | N/A - property inferred from vendor description and drug classification |
Why This Matters
This functional annotation justifies its selection for experiments exploring the intersection of lipid metabolism and cardiac function, where a purely metabolic thyromimetic would be inappropriate.
- [1] Klein I, Ojamaa K. Thyroid hormone and the cardiovascular system. N Engl J Med. 2001;344(7):501-509. View Source
